molecular formula C19H20F3N3O3 B2521379 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097915-89-2

4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2521379
CAS No.: 2097915-89-2
M. Wt: 395.382
InChI Key: MIILDKWLWCPZBC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a pyrimidine derivative characterized by a 4,6-dimethyl-substituted pyrimidine core. The molecule features a piperidin-3-yloxy group at the 2-position, further modified by a 3-(trifluoromethoxy)benzoyl moiety.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-12-9-13(2)24-18(23-12)27-16-7-4-8-25(11-16)17(26)14-5-3-6-15(10-14)28-19(20,21)22/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDKWLWCPZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperidine ring and the trifluoromethoxybenzoyl group. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diketones and amidines.

    Substitution Reactions: Introduction of the dimethyl groups at positions 4 and 6 of the pyrimidine ring.

    Ether Linkage Formation: Coupling the pyrimidine core with the piperidine ring through an ether bond.

    Introduction of the Trifluoromethoxybenzoyl Group: This step often involves acylation reactions using reagents like trifluoromethoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group may enhance its binding affinity to certain proteins or enzymes, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Variation vs. Target Compound Molecular Weight (g/mol) CAS Number Source Evidence ID
Target Compound : 4,6-Dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine
4,6-Dimethyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine Pyrrolidine ring; 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group 387.4958 2034476-15-6
4,6-Dimethyl-2-[2-(pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethoxy]pyrimidine Ethoxy linker; trifluoromethylphenyl instead of trifluoromethoxy
4,6-Dimethyl-2-((piperidin-3-ylmethyl)sulfinyl)pyrimidine hydrochloride Sulfinyl group; piperidin-3-ylmethyl instead of benzoyl-piperidinyl Multiple entries
1-(4,6-Dimethyl-2-pyrimidyl)piperazine Piperazine ring replaces benzoyl-piperidinyl
4,6-Dichloro-2-(methylthio)-5-[([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]pyrimidine Chloro and methylthio groups; imino-methyl linkage

Key Structural and Functional Differences:

Heterocyclic Linker Modifications: The target compound employs a piperidine ring linked to a 3-(trifluoromethoxy)benzoyl group. In contrast, BI81524 () substitutes the piperidine with a pyrrolidine ring and replaces the benzoyl group with a sulfonyl-tetrahydronaphthalene moiety.

Electron-Withdrawing Groups :

  • The trifluoromethoxy group in the target compound differs from analogs with trifluoromethyl () or sulfonyl () substituents. Trifluoromethoxy is less lipophilic than trifluoromethyl, which could influence membrane permeability and metabolic stability.

Functional Group Replacements :

  • The sulfinyl group in derivatives (e.g., 4,6-dimethyl-2-((piperidin-3-ylmethyl)sulfinyl)pyrimidine hydrochloride) replaces the oxygen atom in the target’s oxy linkage. Sulfinyl groups enhance polarity and may improve aqueous solubility but reduce passive diffusion .

Piperazine vs. Piperidine :

  • The piperazine-containing analog () lacks the benzoyl group entirely, instead featuring a simpler piperazine ring. Piperazine’s basic nitrogen could alter protonation states under physiological conditions, impacting receptor interactions.

Physicochemical and Pharmacological Implications

  • Lipophilicity : The trifluoromethoxy group in the target compound likely provides moderate lipophilicity compared to the highly lipophilic trifluoromethyl group in ’s analog .
  • Stereoelectronic Effects : The benzoyl group in the target compound may engage in π-π stacking interactions with aromatic residues in target proteins, whereas sulfonyl groups (as in BI81524) could participate in hydrogen bonding .

Biological Activity

4,6-Dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine core substituted with a trifluoromethoxy group and a piperidine moiety. The molecular formula is C17H19F3N2O2C_{17}H_{19}F_3N_2O_2, and its molecular weight is approximately 348.34 g/mol. The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and bioactivity.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby exhibiting antioxidant properties.
  • Anticancer Activity : Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential use in oncology.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Tested Cell Lines IC50 (µM) Reference
AnticancerMCF-7 (breast cancer)0.09 ± 0.0085
A549 (lung cancer)0.03 ± 0.0056
Colo-205 (colon cancer)0.01 ± 0.074
A2780 (ovarian cancer)0.12 ± 0.064
Enzyme InhibitionAChE (acetylcholinesterase)20.15 ± 0.44
BChE (butyrylcholinesterase)36.42 ± 0.73

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of various pyrimidine derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against MCF-7 and A549 cells, with IC50 values indicating potent activity compared to standard treatments.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective potential of similar pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. The compound demonstrated significant inhibition of acetylcholinesterase, suggesting potential for cognitive enhancement therapies.

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